Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
Overview
Description
Scientific Research Applications
Synthesis of New Phosphines
This compound is part of the tertiary phosphines family, which contains only P–C bonds . The synthesis and reactions of tertiary phosphines have been extensively studied, and various synthetic approaches to new phosphines have been summarized and reviewed . This compound can be synthesized by reacting organomagnesium reagents with corresponding chlorophosphines .
Ligand for Organotransition Metal Species
Bidentate phosphine ligands, such as this compound, have been used to stabilize and/or activate organotransition metal species . The properties such as the electronic nature, the steric requirements, or solubility of the ligand and their corresponding metal complexes can be fine-tuned to suit the desired application .
Synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane
This compound is involved in the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane . The synthesis involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .
Phosphorescent Copper(I) Halide Complexes
This compound has been used in the synthesis of strongly phosphorescent copper(I) halide complexes . The complexes were synthesized by reacting CuX with the diphosphine ligand in a 1:1 molar ratio .
Design of New Phosphines
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .
Synthesis of P-stereogenic Compounds
This compound can be used in the synthesis of P-stereogenic compounds . A short and important review overviews the advanced synthetic approaches to P-stereogenic compounds including P-stereogenic phosphines .
Mechanism of Action
Target of Action
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether, also known as (oxybis(2,1-phenylene))bis(di-o-tolylphosphine), is a type of phosphine ligand . Phosphine ligands are commonly used in various inorganic reactions, particularly in the field of catalysis . They bind to metal ions, acting as a chelating agent .
Mode of Action
The compound interacts with its targets, primarily metal ions, through the phosphorus atoms . This interaction results in the formation of a metal-phosphine complex. The nature of these complexes can be fine-tuned by modifying the organic substituents on the phosphorus atom .
Biochemical Pathways
Phosphine ligands like bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether are known to play a crucial role in various catalytic processes . For instance, they are used in the ruthenium-catalyzed green synthesis of amines from amines and alcohols via a borrowing hydrogen reaction .
Result of Action
The primary result of the action of Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is the formation of metal-phosphine complexes . These complexes can then participate in various catalytic reactions, influencing the rate and selectivity of these reactions .
properties
IUPAC Name |
[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCSCVFCSULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36OP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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